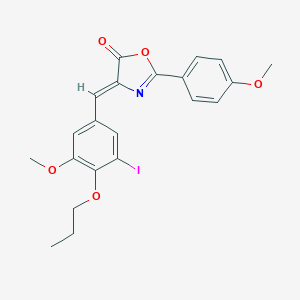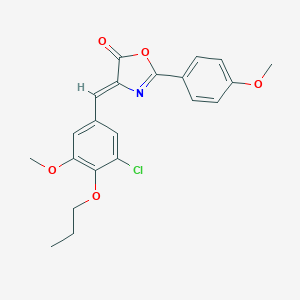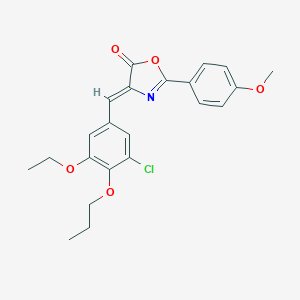![molecular formula C23H18BrN3O4 B283853 N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide, also known as BPH-715, is a chemical compound that has shown potential in scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is an important protein that is involved in the folding and stabilization of other proteins in the cell. In cancer cells, HSP90 is overexpressed and plays a role in the growth and survival of cancer cells. By inhibiting HSP90, N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide can disrupt the function of other proteins in the cell and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide has been shown to have anti-inflammatory and anti-oxidant properties. N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide has also been shown to improve glucose uptake and insulin sensitivity in cells, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide in lab experiments is that it has shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide has also been shown to have low toxicity in animal studies. However, one limitation of using N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide. One area of research could focus on the development of more efficient synthesis methods for N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide. Another area of research could focus on the optimization of the chemical structure of N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide to improve its efficacy and reduce its toxicity. Additionally, further studies could investigate the potential of N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide in combination with other anti-cancer drugs to enhance its anti-cancer properties.
Métodos De Síntesis
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis involves the reaction of 4-bromobenzyl alcohol with 2-amino-5-bromo-1,3,4-oxadiazole to form a bromo-substituted oxadiazole intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide can inhibit the growth of cancer cells in vitro and in vivo. N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
Propiedades
Fórmula molecular |
C23H18BrN3O4 |
|---|---|
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
N-[4-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18BrN3O4/c1-29-19-10-4-16(5-11-19)23(28)25-18-8-2-15(3-9-18)22-26-21(31-27-22)14-30-20-12-6-17(24)7-13-20/h2-13H,14H2,1H3,(H,25,28) |
Clave InChI |
KIBQUSITRFHJQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)Br |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![5-bromo-N-({3-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B283788.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)
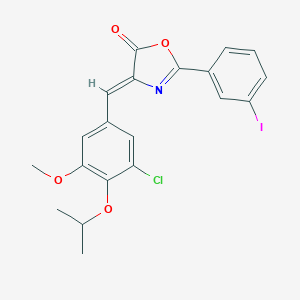
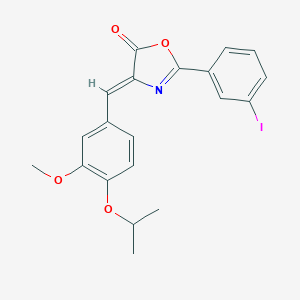
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283794.png)
